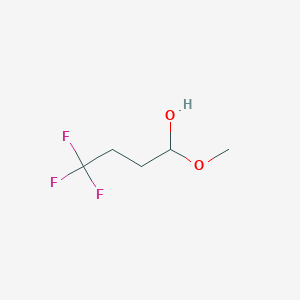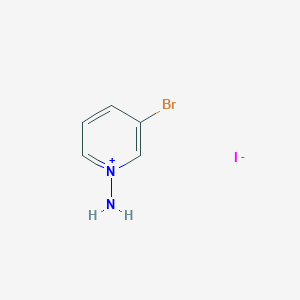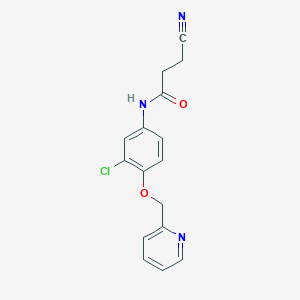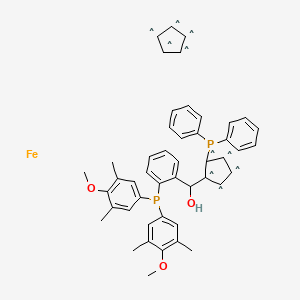
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2, (disulfide bond) trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2, (disulfide bond) trifluoroacetate is a synthetic peptide with a molecular weight of 1167.49 and a chemical formula of C₄₉H₈₂N₁₆O₁₁S₃ . This compound is known for its role as a full competitive MCH-1 receptor antagonist, devoid of agonist potency for the human MCH-1 receptor even at micromolar concentrations .
Vorbereitungsmethoden
The synthesis of AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Coupling: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale SPPS with automated synthesizers to ensure high yield and purity .
Analyse Chemischer Reaktionen
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bond can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., DTT). Major products formed from these reactions include oxidized or reduced forms of the peptide .
Wissenschaftliche Forschungsanwendungen
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating the MCH-1 receptor, which is involved in energy homeostasis and feeding behavior.
Medicine: Potential therapeutic applications in treating obesity and metabolic disorders due to its antagonistic effects on the MCH-1 receptor.
Wirkmechanismus
The compound exerts its effects by competitively binding to the MCH-1 receptor, preventing the natural ligand from activating the receptor. This antagonistic action inhibits the receptor’s signaling pathways, which are involved in regulating energy balance and appetite .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other MCH-1 receptor antagonists, such as:
T-226296: Another potent MCH-1 receptor antagonist with similar binding affinity.
SNAP-7941:
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 is unique due to its specific amino acid sequence and the presence of a disulfide bond, which may confer distinct structural and functional properties .
Eigenschaften
Molekularformel |
C51H83F3N16O13S3 |
|---|---|
Molekulargewicht |
1281.5 g/mol |
IUPAC-Name |
31-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H82N16O11S3.C2HF3O2/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54;3-2(4,5)1(6)7/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58);(H,6,7) |
InChI-Schlüssel |
ZJXAUINYHLJPOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)




![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)


![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
